7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fluorine atom, a methyl group, and a phenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . This reaction proceeds under mild conditions and can be carried out in the presence of a suitable catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The fluorine atom and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties.
Scientific Research Applications
7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation . Additionally, the compound’s ability to interact with DNA or RNA can contribute to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in the substituents attached to the chromeno-pyrrole ring.
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These derivatives have a dimethylaminoethyl group, which imparts different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from other similar compounds Fluorine can significantly influence the compound’s reactivity, stability, and biological activity
Properties
Molecular Formula |
C18H12FNO3 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-fluoro-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C18H12FNO3/c1-20-15(10-5-3-2-4-6-10)14-16(21)12-9-11(19)7-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 |
InChI Key |
QYLRXQUAXKMXQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.